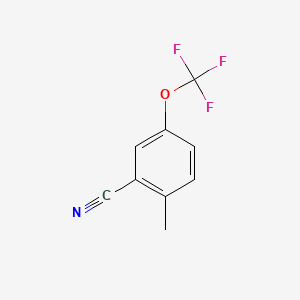

2-Methyl-5-(trifluoromethoxy)benzonitrile

Description

2-Methyl-5-(trifluoromethoxy)benzonitrile is a fluorinated aromatic nitrile compound characterized by a methyl group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the benzene ring. The trifluoromethoxy group confers high electronegativity and metabolic stability, making the compound valuable in pharmaceutical and agrochemical research . While its commercial availability has been discontinued as of 2025, it remains a reference compound for studying structure-activity relationships (SAR) in drug discovery, particularly in the development of inhibitors targeting epigenetic regulators like NSD2-PWWP1 .

Properties

IUPAC Name |

2-methyl-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVKYRYUNZHYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method includes the reaction of 2-methyl-5-hydroxybenzonitrile with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxy group with the trifluoromethoxy group.

Chemical Reactions Analysis

2-Methyl-5-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling agents like palladium catalysts.

Scientific Research Applications

Synthetic Methodologies

The synthesis of 2-Methyl-5-(trifluoromethoxy)benzonitrile can be achieved through various methods. Notably, it serves as an intermediate in the preparation of more complex molecules. The following methods have been documented:

- Trifluoromethylation Reactions : Utilizing trifluoromethylating agents, the compound can be synthesized from simpler aromatic substrates. This approach often involves the use of transition metal catalysts to facilitate the introduction of the trifluoromethoxy group.

- Nitration and Reduction Steps : The compound can also be synthesized via nitration of 2-methyl-5-methoxybenzonitrile followed by reduction processes to yield the desired trifluoromethoxy derivative.

- Multi-step Synthesis : In more complex synthetic pathways, 2-Methyl-5-(trifluoromethoxy)benzonitrile acts as a precursor for various derivatives by further functionalization through nucleophilic substitutions or electrophilic aromatic substitutions.

Biological Activities

Research has demonstrated that 2-Methyl-5-(trifluoromethoxy)benzonitrile exhibits several biological activities:

- Anticancer Properties : Studies indicate that compounds containing trifluoromethoxy groups often show enhanced potency against certain cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways, particularly in kinase-dependent cancers .

- Inhibition of Enzymatic Activity : The compound has been investigated as an inhibitor of branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and have implications in metabolic disorders and cancer .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted that derivatives of 2-Methyl-5-(trifluoromethoxy)benzonitrile demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of BCAT1/2 revealed that compounds derived from 2-Methyl-5-(trifluoromethoxy)benzonitrile showed promising IC50 values, indicating effective inhibition at low concentrations. This suggests potential therapeutic applications in treating metabolic diseases .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes or receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 2-Methyl-5-(trifluoromethoxy)benzonitrile and its analogs:

Key Observations :

- Substituent Effects : The trifluoromethoxy group (-OCF₃) in 2-Methyl-5-(trifluoromethoxy)benzonitrile provides stronger electron-withdrawing effects compared to -CF₃ or halogens (-F, -Cl), influencing reactivity in cross-coupling reactions .

- Regulatory Status : Chlorinated analogs like 2-Chloro-5-(trifluoromethyl)benzonitrile are subject to stricter regulations due to environmental toxicity (R51/53 hazard code) .

- Synthetic Utility : Methoxy-substituted analogs are prioritized in radioligand development due to improved solubility , while methyl-substituted derivatives are preferred for steric tuning in enzyme inhibition .

Biological Activity

2-Methyl-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C9H6F3NO and a molecular weight of 201.15 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmaceutical research.

The synthesis of 2-Methyl-5-(trifluoromethoxy)benzonitrile typically involves the reaction of 2-methyl-5-hydroxybenzonitrile with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The trifluoromethoxy group significantly enhances the compound's lipophilicity, which is crucial for its biological activity as it facilitates membrane penetration and interaction with target proteins.

| Property | Value |

|---|---|

| Molecular Formula | C9H6F3NO |

| Molecular Weight | 201.15 g/mol |

| IUPAC Name | 2-methyl-5-(trifluoromethoxy)benzonitrile |

| InChI Key | VZVKYRYUNZHYII-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)OC(F)(F)F)C#N |

The biological activity of 2-Methyl-5-(trifluoromethoxy)benzonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethoxy group enhances its interaction with enzymes and receptors, making it a valuable scaffold in drug design. This compound has shown promise in modulating various biological pathways, particularly in the context of drug discovery and development .

Case Studies and Research Findings

Recent studies have explored the antiprotozoal activity of related compounds, indicating that structural modifications can significantly influence biological efficacy. For example, derivatives similar to 2-Methyl-5-(trifluoromethoxy)benzonitrile have demonstrated potent activity against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups enhance antiprotozoal activity, which may be applicable to understanding the efficacy of 2-Methyl-5-(trifluoromethoxy)benzonitrile .

Table 2: Biological Activity Data from Related Compounds

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| 2-Phenyl-2H-indazole derivative | E. histolytica | <0.050 |

| Trifluoromethyl-substituted | G. intestinalis | <0.050 |

| Related benzimidazole derivatives | Various Protozoa | <0.050 |

Applications in Drug Discovery

The unique properties of 2-Methyl-5-(trifluoromethoxy)benzonitrile make it a candidate for further investigation in drug discovery programs aimed at developing new therapeutics for infectious diseases. Its ability to modulate enzyme activity suggests potential applications in treating conditions linked to aberrant enzyme function, such as certain cancers or metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.